molecular formula C17H14N4O3 B12048075 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid CAS No. 30926-22-8

4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid

Cat. No.: B12048075
CAS No.: 30926-22-8
M. Wt: 322.32 g/mol
InChI Key: RCYTWTBFGNSMQC-UHFFFAOYSA-N
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Description

4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the azo group and the pyrazole ring endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. In this process, L-proline is often used as a catalyst . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The azo group can also undergo reduction within biological systems, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid lies in its combination of the azo group and the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

30926-22-8

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H14N4O3/c1-11-15(16(22)21(20-11)14-5-3-2-4-6-14)19-18-13-9-7-12(8-10-13)17(23)24/h2-10,15H,1H3,(H,23,24)

InChI Key

RCYTWTBFGNSMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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